Ethanol, 2-(dodecylthio)-

Description

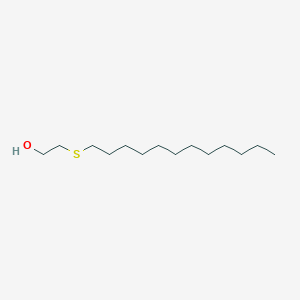

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-dodecylsulfanylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30OS/c1-2-3-4-5-6-7-8-9-10-11-13-16-14-12-15/h15H,2-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPIRWAHWDCHWLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCSCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6073944 | |

| Record name | Ethanol, 2-(dodecylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1462-55-1 | |

| Record name | 2-(Dodecylthio)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1462-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Thiapentadecanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001462551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-(dodecylthio)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524644 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-(dodecylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2-(dodecylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(dodecylthio)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.518 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-THIAPENTADECANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RYY9XCM4E9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Mechanistic Investigations of Ethanol, 2 Dodecylthio

Established Synthetic Routes for Ethanol (B145695), 2-(dodecylthio)-

The formation of the thioether linkage in Ethanol, 2-(dodecylthio)- can be achieved through various reliable methods. The most prominent among these are nucleophilic substitution reactions and thiol-ene click chemistry, which offer robust and high-yielding pathways to the target molecule.

Nucleophilic Substitution Approaches

Nucleophilic substitution represents a cornerstone for the synthesis of thioethers, including Ethanol, 2-(dodecylthio)-. This approach typically involves the reaction of a sulfur-based nucleophile, the dodecanethiolate anion, with a suitable two-carbon electrophile bearing a leaving group and a hydroxyl functionality.

A primary method is the reaction of 1-dodecanethiol (B93513) with a 2-haloethanol, such as 2-chloroethanol (B45725) or 2-bromoethanol, in the presence of a base. The base, commonly sodium hydroxide (B78521) or sodium ethoxide, deprotonates the thiol to form the highly nucleophilic thiolate anion. This anion then displaces the halide ion from the 2-haloethanol via a classic SN2 mechanism, resulting in the formation of the C-S bond.

An alternative and highly efficient nucleophilic substitution route involves the ring-opening of ethylene (B1197577) oxide by 1-dodecanethiol. This reaction is often catalyzed by a base, such as ammonium (B1175870) hydroxide, which promotes the formation of the thiolate nucleophile. google.com The thiolate then attacks one of the carbon atoms of the epoxide ring, leading to its opening and the formation of the desired 2-hydroxyethyl thioether. This method is advantageous as it is highly atom-economical, with water being the only byproduct when a catalytic base is used. The reaction is exothermic and proceeds at a much higher rate in the presence of a catalyst compared to the uncatalyzed reaction. google.com

| Electrophile | Reagents | Base/Catalyst | Typical Conditions |

| 2-Chloroethanol | 1-Dodecanethiol | Sodium Hydroxide | Aqueous or alcoholic solvent, moderate heat |

| 2-Bromoethanol | 1-Dodecanethiol | Sodium Ethoxide | Anhydrous ethanol, reflux |

| Ethylene Oxide | 1-Dodecanethiol | Ammonium Hydroxide | Controlled temperature (e.g., 150-200°F), pressure |

Thiol-Ene Click Chemistry Syntheses

The thiol-ene reaction has emerged as a powerful tool in organic synthesis, valued for its high efficiency, stereoselectivity, and mild reaction conditions, qualifying it as a "click" reaction. wikipedia.org This method can be applied to the synthesis of Ethanol, 2-(dodecylthio)- by reacting 1-dodecanethiol with an alkene containing a hydroxyethyl (B10761427) group, such as 2-vinyloxyethanol.

The reaction proceeds via a free-radical chain mechanism. It is typically initiated by a radical initiator, which can be activated either photochemically or thermally. researchgate.netnih.gov The process begins with the abstraction of a hydrogen atom from the thiol (R-SH) by an initiator, generating a thiyl radical (R-S•). nih.gov This thiyl radical then adds across the double bond of the alkene in an anti-Markovnikov fashion, forming a carbon-centered radical intermediate. wikipedia.org In the final propagation step, this carbon-centered radical abstracts a hydrogen atom from another molecule of 1-dodecanethiol, yielding the final thioether product and regenerating a thiyl radical, which continues the chain reaction. nih.gov The high thermodynamic driving force and rapid reaction rates contribute to the high yields typically observed with this method. wikipedia.org

| Alkene Substrate | Thiol | Initiation Method | Initiator Example |

| 2-Vinyloxyethanol | 1-Dodecanethiol | Photochemical | 2,2-Dimethoxy-2-phenylacetophenone (DPAP) nih.gov |

| Allyl alcohol | 1-Dodecanethiol | Thermal | 2,2'-Azobis(isobutyronitrile) (AIBN) researchgate.net |

Alternative Synthetic Pathways

Beyond the primary routes, other methodologies can be adapted for thioether synthesis. One such approach is the indium-catalyzed reductive coupling of carboxylic acids with thiols. organic-chemistry.org In this potential pathway, a derivative of glycolic acid could be reacted with 1-dodecanethiol in the presence of an indium catalyst (like InI₃) and a reducing agent such as tetramethyldisiloxane (TMDS). organic-chemistry.org This method offers a direct route from carboxylic acids to thioethers, avoiding the need for pre-functionalized starting materials like haloalcohols. organic-chemistry.org

Another modern approach involves thioetherification through a Proton Transfer Dual Ionization (PTDI) SNAr mechanism, although this is more commonly applied to the synthesis of aryl thioethers. nih.gov This pathway involves a rate-limiting proton transfer pre-equilibrium that results in the ionization of both the nucleophile and the electrophile before the substitution step. chemrxiv.org Adapting such a mechanism to aliphatic systems could represent a novel, base-free synthetic route.

Mechanistic Elucidation of Formation Reactions

Understanding the underlying mechanisms of these synthetic routes is crucial for optimizing reaction conditions and maximizing product yield and purity. Both kinetic and thermodynamic factors, as well as the role of catalysts, play significant roles in the formation of Ethanol, 2-(dodecylthio)-.

Kinetic and Thermodynamic Considerations in Thioetherification

In the context of nucleophilic substitution , the reaction of dodecanethiolate with a 2-haloethanol follows second-order kinetics, characteristic of an SN2 reaction. The rate is dependent on the concentration of both the thiolate nucleophile and the alkyl halide electrophile. The choice of leaving group is critical, with reaction rates typically following the order I > Br > Cl, corresponding to the C-X bond strength. Solvent choice also influences the reaction rate; polar aprotic solvents can accelerate SN2 reactions by solvating the cation of the thiolate salt without strongly solvating the nucleophilic anion. The ring-opening of ethylene oxide is highly thermodynamically favorable due to the release of ring strain in the three-membered epoxide ring. The reaction is exothermic, and temperature control is often necessary to prevent side reactions. google.com

For thiol-ene click chemistry , the mechanism is a radical chain reaction. The kinetics are more complex, involving initiation, propagation, and termination steps. The rate of the reaction is influenced by the efficiency of radical initiation, the concentration of the initiator, and the reactivity of the specific alkene used. Electron-rich alkenes, such as vinyl ethers, are known to be highly reactive in these additions. wikipedia.org The reaction is thermodynamically driven by the conversion of a relatively weak S-H bond and a C=C π-bond into a stronger C-H bond and a C-S bond. This favorable enthalpy change ensures the reaction proceeds to completion with high yields. wikipedia.org

Role of Catalysis in Synthesis of Ethanol, 2-(dodecylthio)-

Catalysis is integral to the efficient synthesis of Ethanol, 2-(dodecylthio)- across different methodologies. In nucleophilic substitution reactions, the use of a base is essential. While the base's primary role is stoichiometric (deprotonating the thiol), it can be considered catalytic in the sense that it is regenerated if water is a byproduct that does not interfere with the reaction. In the specific case of ethylene oxide ring-opening, substances like ammonium hydroxide act as true catalysts, significantly increasing the reaction rate and allowing the process to be run under milder conditions with higher purity of the final product. google.com Without such a catalyst, the reaction is very slow. google.com

In thiol-ene syntheses, the catalyst is the radical initiator. Photochemical initiators, like DPAP, generate radicals upon exposure to UV light, allowing the reaction to proceed at ambient temperature. nih.gov Thermal initiators, such as AIBN, decompose upon heating to produce the necessary radicals. researchgate.net The choice of initiator and its concentration are key parameters for controlling the reaction rate and minimizing side reactions, such as alkene homopolymerization. wikipedia.org

Green Chemistry Principles in Ethanol, 2-(dodecylthio)- Synthesis

Traditional chemical syntheses often rely on volatile organic compounds (VOCs) as solvents to dissolve reactants and facilitate reactions. However, these solvents contribute significantly to chemical waste, environmental pollution, and process safety hazards. Green chemistry principles advocate for the reduction or complete elimination of solvents. The synthesis of Ethanol, 2-(dodecylthio)- is particularly amenable to such an approach.

The reaction between 1-dodecanethiol (a liquid at room temperature) and ethylene oxide (a low-boiling liquid or gas) can be conducted under solvent-free, or "neat," conditions. In such a setup, one of the reactants, typically the liquid 1-dodecanethiol, can act as the reaction medium. This approach drastically reduces the environmental impact and simplifies product purification, as there is no solvent to remove post-reaction.

Catalysis is crucial for the success of solvent-free methods. The base-catalyzed thiol-epoxy reaction is known for its high efficiency and selectivity. researchgate.net Heterogeneous catalysts are particularly advantageous in solvent-free systems as they can be easily separated from the liquid product mixture by simple filtration and potentially reused, further enhancing the process's green credentials. For instance, solid base catalysts can effectively promote the reaction without contributing to a liquid waste stream. Research on similar thioether syntheses has demonstrated the effectiveness of simple, recyclable catalysts like iron(III) chloride for promoting reactions in the absence of a solvent. tudelft.nl

The following table compares a hypothetical conventional synthesis using a solvent with a greener, solvent-free methodology.

Table 1: Comparison of Conventional vs. Solvent-Free Synthesis of Ethanol, 2-(dodecylthio)-

| Parameter | Conventional Method (in Toluene) | Solvent-Free Method | Green Advantage |

|---|---|---|---|

| Solvent | Toluene | None | Elimination of VOCs and associated waste. |

| Catalyst | Homogeneous (e.g., Sodium Hydroxide) | Heterogeneous (e.g., Solid Base) | Easy catalyst separation and recycling. |

| Work-up | Aqueous wash, solvent extraction | Filtration of catalyst | Simplified process, reduced water usage. |

| E-Factor * | High (>5) | Low (<1) | Significantly less waste generated per kg of product. |

*E-Factor (Environmental Factor) = Total mass of waste / Mass of product. Lower values are better.

By eliminating the solvent, the process becomes more efficient in terms of volume and energy, as energy is not wasted on heating and cooling a solvent mass. This approach aligns directly with the green chemistry principles of waste prevention and designing safer chemical processes.

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The ideal reaction has a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, with no byproducts.

The synthesis of Ethanol, 2-(dodecylthio)- from 1-dodecanethiol and ethylene oxide is a classic example of an addition reaction:

C₁₂H₂₅SH + C₂H₄O → C₁₂H₂₅SCH₂CH₂OH

This reaction is theoretically 100% atom-economical, as it involves the direct combination of the two reactant molecules to form a single product. This inherent efficiency is a major advantage from a green chemistry perspective.

Improving reaction efficiency involves the careful selection of catalysts and optimization of reaction conditions to maximize the yield of the desired β-hydroxy thioether while suppressing side reactions. Patents for the analogous production of 2-(ethylthio)ethanol (B52129) highlight that controlling temperature and using specific promoters can achieve high yields and purity with minimal byproduct formation. google.com A well-chosen catalyst will selectively activate the thiol for nucleophilic attack on the epoxide ring without promoting ethylene oxide self-polymerization.

The table below illustrates how reaction conditions can influence the efficiency of a generic thiol-epoxide reaction, based on findings from related syntheses.

Table 2: Influence of Catalyst and Conditions on Reaction Efficiency

| Catalyst/Condition | Temperature (°C) | Reaction Time (h) | Yield of Ethanol, 2-(dodecylthio)- (%) | Selectivity (%) |

|---|---|---|---|---|

| No Catalyst | 100 | 24 | Low (<20%) | Moderate |

| Strong Base (e.g., NaOH) | 60 | 4 | High (>95%) | Moderate-High (risk of side reactions) |

| Mild Heterogeneous Base | 60 | 8 | High (>90%) | High (>98%) |

Data is illustrative and based on typical outcomes for base-catalyzed thiol-epoxy reactions.

By optimizing these parameters, the Reaction Mass Efficiency (RME), which considers the masses of all reactants, solvents, and reagents relative to the mass of the final product, can be brought closer to the ideal atom economy. This holistic approach, which combines a high atom economy reaction with optimized conditions to ensure high yield and selectivity, exemplifies the practical application of green chemistry principles to improve both the environmental footprint and the economic viability of synthesizing Ethanol, 2-(dodecylthio)-.

Chemical Reactivity and Transformation Studies of Ethanol, 2 Dodecylthio

Oxidative Transformations of the Thioether Moiety

The sulfur atom in the thioether group of Ethanol (B145695), 2-(dodecylthio)- is susceptible to oxidation, leading to the formation of sulfoxides and sulfones. These transformations significantly alter the polarity and chemical properties of the molecule.

Formation of Sulfoxides and Sulfones

The oxidation of thioethers is a common and well-studied transformation in organic chemistry. researchgate.net The sulfur atom in Ethanol, 2-(dodecylthio)- can be sequentially oxidized, first to a sulfoxide (B87167) and then to a sulfone, by various oxidizing agents. researchgate.netyoutube.com The selectivity of the reaction towards the sulfoxide or sulfone can often be controlled by the choice of oxidant and the reaction conditions, such as stoichiometry and temperature. organic-chemistry.orgorganic-chemistry.org

Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂), peroxy acids (e.g., m-CPBA), and periodates. masterorganicchemistry.comnih.gov For instance, the use of one equivalent of an oxidizing agent under mild conditions typically favors the formation of the corresponding sulfoxide, 2-(dodecylsulfinyl)ethanol. The use of a stronger oxidizing agent or an excess of the oxidant will further oxidize the sulfoxide to the sulfone, 2-(dodecylsulfonyl)ethanol. organic-chemistry.org

The oxidation process can be summarized by the following reactions:

Ethanol, 2-(dodecylthio)- → 2-(Dodecylsulfinyl)ethanol

2-(Dodecylsulfinyl)ethanol → 2-(Dodecylsulfonyl)ethanol

A variety of catalytic systems have been developed to achieve high selectivity in these oxidations. For example, metal-free systems using hydrogen peroxide in conjunction with a catalyst can provide a "green" alternative for the selective oxidation of sulfides to sulfoxides. nih.gov

| Oxidizing Agent | Typical Product | Conditions |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) (1 equiv.) | Sulfoxide | Mild conditions, often with a catalyst nih.gov |

| Hydrogen Peroxide (H₂O₂) (excess) | Sulfone | Stronger conditions or longer reaction times organic-chemistry.org |

| meta-Chloroperoxybenzoic acid (m-CPBA) (1 equiv.) | Sulfoxide | Controlled temperature |

| meta-Chloroperoxybenzoic acid (m-CPBA) (2+ equiv.) | Sulfone | Excess reagent |

| Sodium periodate (NaIO₄) | Sulfoxide | Aqueous solvent systems |

Radical Oxidation Pathways

While two-electron oxidation pathways are common for thioethers, radical (one-electron) oxidation can also occur, particularly under specific conditions such as exposure to certain initiators or photochemical activation. nih.gov The initiation of a radical pathway can lead to the formation of a sulfur-centered radical cation.

These radical intermediates can participate in a variety of subsequent reactions, including coupling with other radicals or reacting with molecular oxygen. nih.gov For instance, the reaction of thiyl radicals, which can be generated from thiols, can lead to the formation of disulfides. nih.gov In the context of Ethanol, 2-(dodecylthio)-, radical oxidation could potentially lead to cleavage of the C-S bond or reactions at the carbon atoms adjacent to the sulfur. The sulfhydryl radical (HS•), produced by one-electron oxidation, is a strong oxidant and can initiate a series of radical chain reactions. nih.gov Mechanistic studies on related systems suggest that the presence of radical initiators can lead to different product distributions compared to conventional two-electron oxidation processes. nih.gov

Reactions Involving the Hydroxyl Group

The primary hydroxyl (-OH) group in Ethanol, 2-(dodecylthio)- is a key site for a variety of chemical transformations, including esterification, etherification, and oxidation to carbonyl compounds. smolecule.com

Esterification and Etherification Reactions

Esterification: The hydroxyl group can react with carboxylic acids, acid anhydrides, or acyl chlorides in the presence of an acid catalyst to form esters. chemguide.co.ukyoutube.com This reaction, known as Fischer esterification when reacting with a carboxylic acid, is a reversible process. chemguide.co.uk To drive the reaction towards the formation of the ester, it is common to use an excess of one of the reactants or to remove the water formed during the reaction. mdpi.com For example, the reaction of Ethanol, 2-(dodecylthio)- with acetic acid would yield 2-(dodecylthio)ethyl acetate.

Etherification: The hydroxyl group can also be converted into an ether. This can be achieved through various methods, such as the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. organic-chemistry.org Alternatively, acid-catalyzed dehydration of two molecules of the alcohol can form a symmetrical ether, though this is less controlled. mdpi.com Etherification can also be performed with other alcohols under acidic conditions. nih.gov For example, reacting Ethanol, 2-(dodecylthio)- with methyl iodide after deprotonation would yield 1-(methoxy)-2-(dodecylthio)ethane.

| Reaction Type | Reactant | Catalyst/Conditions | Product |

|---|---|---|---|

| Esterification | Acetic Acid | Conc. H₂SO₄, heat youtube.com | 2-(Dodecylthio)ethyl acetate |

| Esterification | Acetic Anhydride | Gentle warming chemguide.co.uk | 2-(Dodecylthio)ethyl acetate |

| Etherification (Williamson) | 1. Sodium Hydride (NaH) 2. Methyl Iodide (CH₃I) | Anhydrous solvent | 1-(Methoxy)-2-(dodecylthio)ethane |

Oxidation to Carbonyl Compounds

As a primary alcohol, the hydroxyl group of Ethanol, 2-(dodecylthio)- can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions used. masterorganicchemistry.com

Partial oxidation, which stops at the aldehyde stage, requires the use of mild oxidizing agents and careful control of the reaction conditions to prevent over-oxidation. youtube.com Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used for this purpose. The product of this reaction would be 2-(dodecylthio)acetaldehyde.

Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), will typically oxidize the primary alcohol all the way to a carboxylic acid. masterorganicchemistry.com In this case, the product would be 2-(dodecylthio)acetic acid. The reaction proceeds through an intermediate aldehyde, which is rapidly oxidized further under these conditions. nih.gov

| Oxidizing Agent | Product | Notes |

|---|---|---|

| Pyridinium chlorochromate (PCC) | Aldehyde (2-(dodecylthio)acetaldehyde) | Mild oxidant, stops at the aldehyde stage. |

| Dess-Martin periodinane (DMP) | Aldehyde (2-(dodecylthio)acetaldehyde) | Mild oxidant, good for sensitive substrates. |

| Potassium permanganate (KMnO₄) | Carboxylic Acid (2-(dodecylthio)acetic acid) | Strong oxidant. |

| Chromic Acid (H₂CrO₄) | Carboxylic Acid (2-(dodecylthio)acetic acid) | Strong oxidant, often generated in situ. |

Cleavage and Degradation Pathways

The degradation of Ethanol, 2-(dodecylthio)- can occur through the cleavage of its covalent bonds, particularly the carbon-sulfur and carbon-oxygen bonds. These pathways can be initiated by chemical reagents or through biological processes.

The thioether linkage, while generally stable, can be cleaved under certain reductive or oxidative conditions. Strong acids in the presence of a nucleophile can facilitate the cleavage of C-O bonds in ethers, and analogous reactions can be expected for thioethers, although they are generally more resistant. wikipedia.org

Biodegradation is another important degradation pathway. Microorganisms can metabolize organic compounds through various enzymatic reactions. For a molecule like Ethanol, 2-(dodecylthio)-, degradation could be initiated at either the alkyl chain or the functional groups. Studies on similar molecules suggest that aerobic degradation often involves the oxidation of the terminal methyl group of the long alkyl chain (ω-oxidation) followed by stepwise shortening of the chain (β-oxidation). mdpi.com Anaerobic degradation pathways might involve the cleavage of the C-S bond. researchgate.netrsc.org The ethanol portion of the molecule could be oxidized by alcohol and aldehyde dehydrogenases to acetic acid, which can then enter central metabolic pathways. mdpi.com

Potential degradation initiation sites include:

C-S Bond Cleavage: This would lead to the formation of dodecanethiol and ethanol or their respective derivatives.

C-O Bond Cleavage: While less common than reactions at the O-H bond, this could yield ethylene (B1197577) sulfide (B99878) and dodecanol under specific conditions.

Oxidation of the Dodecyl Chain: Enzymatic oxidation at the terminal end of the C12 chain could initiate its breakdown.

The specific pathways and products of degradation would be highly dependent on the environmental conditions (e.g., aerobic vs. anaerobic) and the specific enzymes or chemical agents present.

Thermal Decomposition Mechanisms

Thermal decomposition, or thermolysis, involves the breakdown of a compound by heat. wikipedia.org For Ethanol, 2-(dodecylthio)-, the decomposition pathways would be dictated by the relative strengths of its chemical bonds, primarily the C-S, C-C, C-O, and O-H bonds. The thioether bond, in particular, has a significant influence on the molecule's thermal stability.

The decomposition of β-hydroxy compounds often proceeds via specific intramolecular rearrangements or bond cleavage events at elevated temperatures. researchgate.netacs.org For Ethanol, 2-(dodecylthio)-, several competing mechanisms can be proposed. Cleavage of the C-S bond is a likely pathway, leading to the formation of radical species. Homolytic cleavage of the carbon-sulfur bond in thioethers is a known reaction pathway in desulfurization processes.

Another potential decomposition route involves the interaction of the hydroxyl group with adjacent parts of the molecule. For instance, studies on the thermal decomposition of β-hydroxy alkenes have proposed six-membered cyclic transition states. researchgate.net While Ethanol, 2-(dodecylthio)- lacks the double bond necessary for a similar retro-ene reaction, intramolecular interactions involving the hydroxyl group and the sulfur atom or the alkyl chain could facilitate specific decomposition pathways.

The long dodecyl chain can also undergo fragmentation at high temperatures, a common process in the thermal degradation of long-chain fatty acids and other aliphatic compounds. nih.govresearchgate.net This would lead to a complex mixture of smaller hydrocarbons and sulfur-containing molecules.

Potential Thermal Decomposition Products

The table below outlines the plausible products resulting from the primary fragmentation pathways of Ethanol, 2-(dodecylthio)- upon thermal decomposition.

| Proposed Pathway | Potential Products | Description |

| C-S Bond Cleavage | Dodecyl radical, 2-hydroxyethyl radical | Homolytic scission of the thioether bond. |

| C-C Bond Cleavage | Varies; smaller alkyl radicals, sulfur-containing fragments | Fragmentation of the dodecyl chain or the ethanol backbone. |

| Dehydration | Dodecyl vinyl sulfide, Water | Elimination of a water molecule, potentially catalyzed by surfaces at high temperatures. |

| Intramolecular Rearrangement | Thiirane, Dodecanol | Potential cyclization and cleavage, though less common for simple thioethers. |

Photolytic Degradation Processes

Photolytic degradation involves the breakdown of a molecule by light. The thioether functional group in Ethanol, 2-(dodecylthio)- is the most likely chromophore to absorb UV light, initiating photochemical reactions. The photochemistry of thioethers has been studied, and a primary degradation pathway involves oxidation. nih.govresearchgate.net

Under aerobic conditions and in the presence of a photosensitizer, thioethers can be selectively oxidized to sulfoxides. nih.govresearchgate.net This process can occur through two main mechanisms: an electron transfer process generating a superoxide radical anion (O₂⁻) or an energy transfer process that produces singlet oxygen (¹O₂). nih.gov Both of these reactive oxygen species can then react with the sulfur atom of the thioether.

The general mechanism for the photo-oxidation of a thioether (R-S-R') is as follows:

Photoexcitation : The thioether or a sensitizer absorbs a photon.

Formation of Reactive Oxygen Species (ROS) : The excited sensitizer transfers energy to molecular oxygen to form singlet oxygen or engages in an electron transfer to form a superoxide anion.

Nucleophilic Attack : The electron-rich sulfur atom of the thioether attacks the ROS.

Formation of Sulfoxide : The reaction proceeds to form the corresponding sulfoxide (R-SO-R').

Further oxidation to the sulfone (R-SO₂-R') is possible with prolonged exposure or more potent oxidizing conditions, although the selective oxidation to the sulfoxide is often achievable. nih.gov

Potential Photolytic Degradation Products

The following table summarizes the expected products from the photolytic degradation of Ethanol, 2-(dodecylthio)- in the presence of light and oxygen.

| Product | Chemical Formula | Description of Formation |

| 2-(Dodecylsulfinyl)ethanol | C₁₄H₃₀O₂S | Primary oxidation product from the reaction with singlet oxygen or superoxide radicals. |

| 2-(Dodecylsulfonyl)ethanol | C₁₄H₃₀O₃S | Product of further oxidation of the sulfoxide. |

In addition to oxidation, cleavage of the C-S bond can also occur upon direct photolysis with high-energy UV light, leading to the formation of radical species, similar to thermal decomposition. This can result in a more complex mixture of degradation products.

Advanced Applications of Ethanol, 2 Dodecylthio in Chemical Sciences

Role as a Ligand in Coordination Chemistry

The presence of both a soft sulfur donor and a hard oxygen donor atom suggests that Ethanol (B145695), 2-(dodecylthio)- could function as a bidentate chelating ligand for various metal ions.

Metal Chelation Studies and Coordination Modes

No specific studies detailing the chelation of metal ions by Ethanol, 2-(dodecylthio)- were found. Research on analogous β-hydroxy thioethers confirms that such molecules can form stable five-membered chelate rings with metal centers, coordinating through both the sulfur and oxygen atoms. The specific coordination modes, stability constants, and thermodynamic parameters for complexes of Ethanol, 2-(dodecylthio)- remain uncharacterized.

Catalytic Applications of Metal Complexes Containing Ethanol, 2-(dodecylthio)-

While metal complexes containing thioether and alcohol functionalities are utilized in catalysis, there is no available research describing the synthesis of a metal complex with Ethanol, 2-(dodecylthio)- as a ligand and its subsequent application in catalysis. Therefore, information regarding reaction yields, turnover numbers, or selectivity for any catalytic process involving this specific complex is unavailable.

Precursor Chemistry and Functional Material Synthesis

The molecule's structure is conducive to applications in polymer and material science.

Polymerization Initiators and Monomer Derivations

The terminal hydroxyl group could theoretically initiate ring-opening polymerizations or be derivatized into a polymerizable unit, such as an acrylate (B77674) or methacrylate. However, no studies have been published that demonstrate the use of Ethanol, 2-(dodecylthio)- as a polymerization initiator or its conversion into a functional monomer.

Surfactant and Emulsifier Development

With its amphiphilic nature, consisting of a C12 hydrophobic tail and a polar hydroxyethylthio head group, Ethanol, 2-(dodecylthio)- is expected to exhibit surfactant properties. It is likely capable of reducing surface tension and forming micelles in aqueous solutions. Despite this strong potential, empirical data on its surfactant properties are absent from the literature. Key performance metrics such as its critical micelle concentration (CMC), surface tension at the CMC, and its effectiveness as an emulsifying agent have not been reported.

Applications in Organic Synthesis

Ethanol, 2-(dodecylthio)- can be synthesized by the reaction of dodecanethiol with ethylene (B1197577) oxide. The compound itself serves as a functionalized building block. The hydroxyl group can undergo typical alcohol reactions such as esterification, etherification, or oxidation, while the thioether group could be oxidized to a sulfoxide (B87167) or sulfone to modulate the molecule's polarity and reactivity. Despite these possibilities, specific examples of its use as a key intermediate in the synthesis of more complex molecules are not documented in readily accessible scientific databases.

Protecting Group Chemistry

Protecting groups are essential tools in organic synthesis, temporarily masking a reactive functional group to allow for chemical transformations elsewhere in the molecule. The suitability of a compound as a protecting group is determined by the ease and selectivity of its introduction and removal, as well as its stability under various reaction conditions.

Theoretical Application as a Protecting Group:

Ethanol, 2-(dodecylthio)- possesses a primary alcohol functional group, which could theoretically be used to protect carboxylic acids, phosphates, or other acidic functionalities through esterification. The long dodecylthio chain would impart significant lipophilicity to the protected molecule, which could be advantageous in certain purification strategies, such as facilitating extraction into nonpolar solvents.

Table 1: Theoretical Protecting Group Characteristics of Ethanol, 2-(dodecylthio)-

| Protected Functional Group | Linkage Type | Potential Advantages | Potential Cleavage Conditions |

| Carboxylic Acid | Ester | Increased lipophilicity, potential for specific enzymatic cleavage | Acid or base hydrolysis, enzymatic hydrolysis |

| Phosphate | Phosphoester | Increased membrane permeability of protected nucleotides | Acid or enzymatic hydrolysis |

Introduction and Removal: The introduction of the 2-(dodecylthio)ethyl protecting group would likely proceed via standard esterification protocols, such as Fischer esterification with the target carboxylic acid under acidic catalysis, or by reaction of the corresponding carboxylate with a reactive derivative of Ethanol, 2-(dodecylthio)-, such as 2-(dodecylthio)ethyl bromide.

Removal of this hypothetical protecting group would be expected to follow standard ester cleavage protocols. This could include acidic or basic hydrolysis. The presence of the sulfur atom might also open up possibilities for cleavage under specific oxidative or reductive conditions that are orthogonal to other protecting groups. However, no specific studies have been found to confirm these hypotheses.

Reagent Development

The development of new reagents is crucial for expanding the toolbox of synthetic chemists, enabling novel transformations and improving the efficiency of existing ones. A reagent's utility is defined by its reactivity, selectivity, and functional group tolerance.

Potential as a Synthetic Reagent:

The structure of Ethanol, 2-(dodecylthio)- offers several reactive sites that could be exploited in reagent development. The hydroxyl group can be converted into a good leaving group (e.g., tosylate or mesylate), transforming the molecule into an electrophilic alkylating agent. This would allow for the introduction of the 2-(dodecylthio)ethyl moiety onto nucleophiles such as amines, thiols, or carbanions.

The sulfur atom itself could also participate in reactions. For instance, it could be oxidized to a sulfoxide or sulfone, which would significantly alter the electronic properties of the molecule and could be used to modulate the reactivity of adjacent functional groups.

Table 2: Potential Reagent Applications of Ethanol, 2-(dodecylthio)- Derivatives

| Reagent Derivative | Target Transformation | Potential Advantages |

| 2-(dodecylthio)ethyl tosylate | Alkylation of nucleophiles | Introduction of a lipophilic thioether moiety |

| [2-(dodecylthio)ethyl]triphenylphosphonium bromide | Wittig reagent precursor | Synthesis of vinyl thioethers |

| 2-(dodecylthio)acetaldehyde | Aldol reactions and other carbonyl chemistry | Chain extension with a thioether-containing fragment |

Detailed Research Findings:

A thorough search of the scientific literature did not yield any specific examples of Ethanol, 2-(dodecylthio)- being used as a key component in the development of new reagents for widespread synthetic applications. The potential applications described above are therefore speculative and based on the known reactivity of analogous thioethers and alcohols. Further research would be required to synthesize and evaluate the efficacy of any such reagents.

Materials Science and Engineering Applications Involving Ethanol, 2 Dodecylthio

Surface Modification and Coating Technologies

The unique structure of Ethanol (B145695), 2-(dodecylthio)- makes it a candidate for advanced surface modification and the development of functional coatings. It combines a surface-active head group with a long, nonpolar tail, enabling the formation of organized molecular layers on various substrates.

The generation of water-repellent, or hydrophobic, surfaces is critical for applications ranging from anti-icing and self-cleaning coatings to moisture protection for electronics. The efficacy of a hydrophobic coating is largely determined by its chemical composition and surface roughness. Long alkyl chains are known to significantly reduce surface energy.

Ethanol, 2-(dodecylthio)- can be used to form self-assembled monolayers (SAMs) on suitable substrates. The thioether and hydroxyl components can act as an anchor, binding to the surface, while the long dodecyl chains orient themselves away from the substrate. This orientation creates a dense, low-energy surface analogous to a wax coating at the molecular level. This principle has been demonstrated with other long-chain molecules, where increasing the alkyl chain length enhances hydrophobicity. mdpi.com For instance, studies on long-chain thiol coatings on copper have shown their ability to create a hydrophobic layer that traps gases at the catalyst surface, fundamentally altering the solid-liquid interface. researchgate.net The resulting surface, rich in C-H bonds from the dodecyl chains, effectively repels water, causing droplets to bead up and roll off easily.

| Compound Class | Chain Length | Substrate | Resulting Property | Reference |

| Alkylsilane | C8 (Octyl) | SiO₂-TiO₂ | High hydrophobicity (WCA ~140°) | mdpi.com |

| Alkylsilane | C16 (Hexadecyl) | SiO₂-TiO₂ | Decreased hydrophobicity (molecular collapse) | mdpi.com |

| Alkanethiol | C18 (Octadecanethiol) | Copper | Enhanced hydrophobicity, facilitates triphasic interface | researchgate.net |

| Alkanethiol | C10 (Decanethiol) | Carbon Steel | Formation of a protective, hydrophobic inhibitor film | researchgate.net |

This table presents data for analogous long-chain compounds to illustrate the principles of hydrophobic surface generation.

Corrosion of metallic components is a major cause of material failure. One effective prevention strategy is the use of organic corrosion inhibitors, which adsorb onto the metal surface to form a protective barrier. Thiol and thioether compounds are particularly effective due to the strong affinity of sulfur for metal surfaces. whiterose.ac.ukresearchgate.net

The corrosion inhibition mechanism of Ethanol, 2-(dodecylthio)- is predicated on this principle. The sulfur atom in the thioether group acts as a Lewis base, donating electrons to the vacant d-orbitals of iron atoms on a steel surface. This results in strong chemisorption, forming a durable anchor for the molecule. Following adsorption, the long dodecyl chains pack together on the surface, creating a dense, non-polar, hydrophobic film. This film acts as a physical barrier, isolating the metal from the corrosive environment and preventing the ingress of water, oxygen, and other corrosive agents. Studies on similar mercaptoalcohols have demonstrated their ability to form persistent films on metallic surfaces, providing significant corrosion protection. whiterose.ac.uk

| Inhibitor | Concentration | Environment | Inhibition Efficiency (%) | Reference |

| 2-Mercaptoethanol (B42355) | 10 ppm | CO₂ Saturated Brine | 87.2 | whiterose.ac.uk |

| Decanethiol | - | CO₂ Top-of-the-Line | High (Corrosion rate < 0.1 mm/y) | researchgate.net |

| 2-Naphthalenethiol | 0.5 mM | Saline Medium (on Copper) | ~95 | researchgate.net |

This table shows the performance of analogous sulfur-containing compounds as corrosion inhibitors to demonstrate the underlying mechanism.

Lubricant and Additive Formulations

In the field of tribology, additives are essential for enhancing the performance of base oils, particularly under boundary lubrication conditions where metal-to-metal contact is likely. Ethanol, 2-(dodecylthio)- possesses the key structural features of both an organic friction modifier and a sulfur-containing anti-wear agent.

Organic friction modifiers (FMs) are additives that form adsorbed films on rubbing surfaces to reduce friction. They typically consist of a polar head group that anchors to the surface and a long, non-polar alkyl tail. The layers of these alkyl tails provide a low-shear interface that minimizes frictional losses.

Ethanol, 2-(dodecylthio)- fits this molecular architecture perfectly. The polar thio-ethanol head can adsorb onto the metal surface, while the long dodecyl chain acts as the lubricious tail. This structure is analogous to other effective sulfur- and phosphorus-free FMs, such as 1,4,7,10-tetradodecyl-1,4,7,10-tetraazacyclododecane, which have demonstrated significant friction reduction in base oil. nih.gov The presence of multiple binding sites (sulfur and oxygen) in 2-(dodecylthio)ethanol could enhance its surface adsorption strength and the durability of the resulting lubricant film. nih.govnorthwestern.edu

Anti-wear (AW) additives are crucial for protecting machine components from wear and scuffing under high loads and temperatures. precisionlubrication.com Sulfur-containing compounds are among the most common and effective AW additives. wikipedia.org Their mechanism relies on a tribochemical reaction with the metal surface. google.comlubrication.expert

Under the extreme pressure and high localized temperatures generated at the tips of contacting asperities, the C–S bond in the Ethanol, 2-(dodecylthio)- molecule can cleave. The liberated, highly reactive sulfur then reacts with the iron surface to form a sacrificial tribofilm, primarily composed of iron sulfides. ekb.eg This film is more easily sheared than the base metal, so sliding occurs within this protective layer, preventing direct metal-to-metal contact, adhesion, and severe wear. nih.gov This mechanism is a cornerstone of modern lubricant formulation, and the structure of 2-(dodecylthio)ethanol makes it a prime candidate to function in this capacity.

| Additive Type | Key Element(s) | Protection Mechanism | Typical Application | Reference |

| Zinc Dialkyl Dithiophosphate (ZDDP) | Zn, P, S | Forms a glassy polyphosphate tribofilm | Engine Oils | lubrication.expert |

| Sulfur-Containing Additives | S | Forms a sacrificial iron sulfide (B99878) layer | Gear Oils, Greases | ekb.egnih.gov |

| Organic Friction Modifiers (amine-based) | N | Forms an adsorbed, low-shear molecular film | Engine Oils | nih.gov |

This table outlines the established mechanisms of major anti-wear additive classes analogous to the potential functions of Ethanol, 2-(dodecylthio)-.

Polymer and Composite Material Integration

The functionalization of polymers and the enhancement of composite materials are areas where molecules with specific reactive groups and desirable properties are in high demand. The terminal hydroxyl group of Ethanol, 2-(dodecylthio)- serves as a chemical handle for its integration into larger macromolecular structures.

The hydroxyl group can readily participate in esterification reactions. ippi.ac.ir This allows Ethanol, 2-(dodecylthio)- to be chemically bonded to or grafted onto polymer chains, such as polyesters, polyurethanes, or polyacrylates. sigmaaldrich.com Incorporating this molecule as a pendant group could be used to tailor the bulk and surface properties of the final material. For example, grafting it onto a polymer backbone could:

Increase Hydrophobicity: The exposed dodecyl chains would lower the surface energy of the polymer.

Provide Internal Plasticization/Lubrication: The flexible dodecyl groups could increase chain mobility and reduce the polymer's glass transition temperature, or migrate to the surface to reduce its coefficient of friction.

Enhance Filler Compatibility: In a polymer composite, the molecule could act as a coupling agent. The hydroxyl group could react with a hydrophilic filler (e.g., silica, glass fiber), while the dodecyl tail improves compatibility with a non-polar polymer matrix, leading to better dispersion and improved mechanical properties.

While direct studies on integrating Ethanol, 2-(dodecylthio)- into composites are limited, the degradation of composites by ethanol is known to be a factor affecting their longevity, indicating a chemical interaction between the polymer matrix and the alcohol. abstractarchives.comnih.gov Conversely, controlled reactions using functional alcohols are a standard method for polymer modification. youtube.com

Plasticizer and Compatibilizer Roles

There is no available research to suggest that "Ethanol, 2-(dodecylthio)-" has been investigated or utilized as a plasticizer or compatibilizer in any polymer systems. Plasticizers are additives that increase the plasticity or decrease the viscosity of a material, while compatibilizers are used to improve the stability of polymer blends. The amphiphilic nature of "Ethanol, 2-(dodecylthio)-", possessing both a polar hydroxyl group and a nonpolar dodecylthio group, theoretically suggests potential surfactant-like properties. However, no studies have been published that explore this potential in the context of polymer modification.

Enhanced Material Performance

Consistent with the lack of information on its role as a plasticizer or compatibilizer, there are no research findings detailing any enhancement of material performance attributable to the inclusion of "Ethanol, 2-(dodecylthio)-". Performance enhancements in materials science can include improvements in mechanical properties (e.g., tensile strength, flexibility), thermal stability, or chemical resistance. Without any experimental data, it is not possible to create data tables or provide detailed findings on this topic.

Biological Activity and Mechanistic Elucidation of Ethanol, 2 Dodecylthio Derivatives

Antimicrobial Properties and Efficacy

The structure of "Ethanol, 2-(dodecylthio)-," featuring a long C12 alkyl (dodecyl) chain, suggests that it may possess significant antimicrobial properties. Long-chain alcohols and related amphiphilic molecules are known to exhibit antibacterial and antifungal activities. nih.gov

The antibacterial activity of long-chain alcohols is often attributed to their ability to disrupt the integrity of the bacterial cell membrane. nih.gov The dodecyl tail of "Ethanol, 2-(dodecylthio)-" is hydrophobic and can intercalate into the lipid bilayer of bacterial membranes. This insertion can lead to a loss of membrane fluidity and integrity, resulting in the leakage of essential intracellular components and ultimately, cell death. Studies on long-chain fatty alcohols have demonstrated that their antibacterial efficacy can be dependent on the length of the alkyl chain. nih.gov For instance, 1-dodecanol (B7769020) has been shown to possess high antibacterial activity. nih.gov While direct studies on "Ethanol, 2-(dodecylthio)-" are not available, it is plausible that its dodecylthio group contributes to membrane disruption in a similar fashion.

The thioether linkage may also play a role in its antibacterial mechanism. Thioethers can be susceptible to oxidation, which could potentially generate reactive sulfur species that are toxic to bacteria. However, this remains a speculative mechanism without direct experimental evidence for this specific compound.

| Structural Feature | Postulated Mechanism of Action | Supporting Evidence from Related Compounds |

|---|---|---|

| Dodecyl Chain | Disruption of bacterial cell membrane integrity, leading to leakage of intracellular contents. | Long-chain fatty alcohols like 1-dodecanol exhibit significant antibacterial activity by damaging cell membranes. nih.gov |

| Thioether Linkage | Potential for oxidation to reactive sulfur species, inducing cellular stress. | General reactivity of thioethers to oxidation. libretexts.org |

| Ethanol (B145695) Headgroup | Contributes to the overall amphiphilic nature of the molecule, facilitating membrane interaction. | The hydroxyl group enhances water solubility, which is a common feature in membrane-active antimicrobials. |

Thioether and triazole derivatives containing alkylthio groups have demonstrated notable antifungal activity. nih.govnih.gov The antifungal efficacy of these compounds often correlates with the length of the alkyl chain, with derivatives having pentylthio, heptylthio, or nonylthio groups showing excellent efficacy against both Candida and Aspergillus species. nih.gov This suggests that the dodecylthio moiety of "Ethanol, 2-(dodecylthio)-" could confer significant antifungal properties.

The mechanism of antifungal action for long-chain thioethers is also likely to involve disruption of the fungal cell membrane. The ergosterol-rich fungal membrane is a primary target for many antifungal agents. The lipophilic dodecyl chain could interact with and disrupt this membrane, leading to increased permeability and cell lysis. Additionally, some sulfur-containing heterocyclic compounds have been shown to be more active than conventional antifungal drugs like ketoconazole, highlighting the potential of thio-compounds in antifungal research. nih.gov

Enzymatic Interactions and Inhibition Studies

The presence of a sulfur atom in "Ethanol, 2-(dodecylthio)-" suggests potential interactions with various enzymes, particularly those with reactive cysteine residues in their active sites.

Thioethers are known to be relatively stable but can be oxidized to sulfoxides and sulfones. masterorganicchemistry.com If such oxidation occurs in a biological system, these oxidized species could potentially interact with enzymatic active sites. However, a more direct interaction may involve the thioether sulfur acting as a ligand for metalloenzymes or participating in hydrophobic interactions within an enzyme's active site.

While "Ethanol, 2-(dodecylthio)-" does not possess a free thiol group, its thioether linkage is a key structural feature. Thiol-containing enzymes, such as cysteine proteases, are critical for many biological processes, and their activity can be modulated by various sulfur compounds. The thioether in "Ethanol, 2-(dodecylthio)-" could potentially bind non-covalently within the hydrophobic pockets of enzyme active sites, leading to competitive or non-competitive inhibition.

Structure-activity relationship (SAR) studies on related antimicrobial peptides and small molecules consistently highlight the importance of hydrophobicity and amphipathicity for biological activity. nih.govmdpi.com For long-chain alcohols, antibacterial activity is highly dependent on the alkyl chain length, with optimal activity often observed for chains between 10 and 16 carbons. nih.gov This suggests that the dodecyl group of "Ethanol, 2-(dodecylthio)-" is well-suited for antimicrobial action.

| Modification | Predicted Effect on Activity | Rationale Based on Analogous Compounds |

|---|---|---|

| Altering Dodecyl Chain Length | Shorter or longer chains may decrease antimicrobial activity. | Optimal antibacterial and antifungal activity is often seen with C10-C16 alkyl chains. nih.govnih.gov |

| Modification of the Ethanol Headgroup | Changes in polarity could significantly impact membrane interaction and solubility. | Introduction of hydrophilic groups can enhance antifungal activity in related thioether compounds. nih.gov |

| Oxidation of the Thioether | Conversion to sulfoxide (B87167) or sulfone could alter enzyme inhibitory properties and overall biological activity. | Oxidized sulfur species have different chemical reactivities. masterorganicchemistry.com |

Cellular and Molecular Responses

The cellular and molecular responses to "Ethanol, 2-(dodecylthio)-" are likely to be multifaceted, stemming from its potential effects on cell membranes and enzymatic activities.

Based on its amphiphilic structure, a primary cellular response to "Ethanol, 2-(dodecylthio)-" would likely involve membrane stress. Disruption of the cell membrane can trigger a cascade of secondary effects, including the dissipation of the proton motive force, loss of ATP synthesis, and ultimately, programmed cell death or necrosis.

Furthermore, if "Ethanol, 2-(dodecylthio)-" or its metabolites inhibit key enzymes, this could lead to a variety of cellular responses. For example, inhibition of enzymes involved in cell wall synthesis could potentiate its antimicrobial effects. Interactions with metabolic enzymes could disrupt cellular energy production. However, without specific studies on this compound, these remain areas for future investigation. Drug interactions involving ethanol and its metabolites are known to affect various enzymes, including cytochrome P450s, which could also be a consideration for "Ethanol, 2-(dodecylthio)-". nih.gov

Membrane Interaction Studies

There is currently no available scientific literature or published research that has investigated the interaction of "Ethanol, 2-(dodecylthio)-" or its derivatives with cellular membranes. Therefore, no data on its potential to alter membrane fluidity, permeability, or interact with membrane-bound proteins can be presented.

Intracellular Signaling Pathway Modulation

Consistent with the lack of research on its membrane interactions, there are no studies documenting the effects of "Ethanol, 2-(dodecylthio)-" on any intracellular signaling pathways. The scientific community has not yet explored whether this compound can influence key cellular processes such as proliferation, differentiation, or apoptosis through the modulation of signaling cascades.

The absence of research into the biological activities of "Ethanol, 2-(dodecylthio)-" highlights a notable unknown in the field of chemical biology. Future research may yet uncover the specific ways in which this compound interacts with living systems, potentially revealing novel mechanisms of action or therapeutic applications. However, at present, its biological profile remains entirely uncharacterized.

Toxicological Assessment and Mechanistic Studies of Ethanol, 2 Dodecylthio

Cellular Toxicity Mechanisms

Comprehensive searches of scientific literature did not yield any studies specifically investigating the cellular toxicity mechanisms of Ethanol (B145695), 2-(dodecylthio)-. Therefore, there is no available data to report on its effects on oxidative stress or cell membranes.

Oxidative Stress Induction

No research studies were found that specifically examined the potential of Ethanol, 2-(dodecylthio)- to induce oxidative stress in cellular systems. As a result, there is no data available on its capacity to generate reactive oxygen species (ROS), deplete endogenous antioxidants, or cause oxidative damage to cellular macromolecules.

Membrane Damage and Permeability Alterations

There is no available scientific literature detailing the effects of Ethanol, 2-(dodecylthio)- on cell membrane integrity or permeability. Studies on its potential to disrupt the lipid bilayer, alter membrane fluidity, or affect the function of membrane-bound proteins have not been published.

Genotoxicity and Mutagenicity Investigations

No specific studies on the genotoxic or mutagenic potential of Ethanol, 2-(dodecylthio)- have been published in the peer-reviewed scientific literature. Therefore, its capacity to interact with genetic material is unknown.

DNA Damage and Repair Pathway Interference

There are no available research findings on whether Ethanol, 2-(dodecylthio)- can cause direct or indirect DNA damage, such as single- or double-strand breaks, adduct formation, or oxidative DNA lesions. Furthermore, no studies have investigated its potential to interfere with DNA repair pathways.

Chromosomal Aberration Analysis

No studies were found that have assessed the potential of Ethanol, 2-(dodecylthio)- to induce chromosomal aberrations, such as changes in chromosome number (aneuploidy) or structure (clastogenicity), in either in vitro or in vivo models.

Biochemical Perturbations and Metabolic Pathways

The metabolic fate and biochemical effects of Ethanol, 2-(dodecylthio)- have not been characterized in the available scientific literature. There are no published studies detailing its absorption, distribution, metabolism, and excretion (ADME) profile, nor are there reports on its specific interactions with biochemical pathways or enzymatic activities within an organism.

Note: The absence of data for a specific chemical compound in public databases and literature does not necessarily indicate a lack of hazard. It signifies that the compound has not been the subject of specific toxicological investigation or that such studies have not been published.

Enzyme Inhibition and Activation Profiling

The potential for Ethanol, 2-(dodecylthio)- to interact with metabolic enzymes is a critical aspect of its toxicological profile. Thioethers and long-chain alcohols are known to be substrates and, in some cases, modulators of key enzyme systems, primarily the Cytochrome P450 (CYP) and Flavin-containing monooxygenase (FMO) families.

Given its structure, which combines a long alkyl chain with a thioether linkage and a primary alcohol, Ethanol, 2-(dodecylthio)- could potentially act as a competitive inhibitor for enzymes that metabolize structurally similar endogenous or xenobiotic compounds. The dodecyl chain may facilitate binding to lipophilic active sites of certain CYP isozymes. However, without specific experimental data, the precise nature and extent of any inhibition or activation remain speculative.

Ethanol itself is known to be a substrate and an inducer of CYP2E1. nih.govnih.gov It is plausible that the ethanol moiety of the molecule could lead to some interaction with this enzyme. Furthermore, studies on other thioether-containing compounds have shown that they can be inhibitors of various enzymes. nih.gov

Interactive Data Table: Predicted Enzyme Interactions of Ethanol, 2-(dodecylthio)-

| Enzyme Family | Predicted Interaction | Basis for Prediction |

| Cytochrome P450 (CYP) | Potential Substrate/Inhibitor | Long alkyl chain and thioether moiety are common features of CYP substrates. Competitive inhibition of enzymes metabolizing similar structures is possible. |

| Flavin-containing Monooxygenase (FMO) | Potential Substrate | FMOs are known to oxygenate nucleophilic sulfur atoms in thioethers. nih.govnih.gov |

| Alcohol Dehydrogenase (ADH) | Potential Substrate | The primary alcohol group could be a substrate for ADH, a key enzyme in ethanol metabolism. |

| Aldehyde Dehydrogenase (ALDH) | Not a direct substrate | ALDH would act on the aldehyde metabolite if the primary alcohol is oxidized. |

Metabolite Derivations and Biotransformation

The biotransformation of Ethanol, 2-(dodecylthio)- is anticipated to proceed through several established metabolic pathways for thioethers and alcohols. The primary routes of metabolism are expected to involve oxidation of the sulfur atom and the ethanol group.

Phase I Metabolism:

The initial and most significant metabolic transformation of the thioether moiety is predicted to be S-oxygenation. This reaction is primarily catalyzed by CYP and FMO enzymes, leading to the formation of the corresponding sulfoxide (B87167) and, subsequently, the sulfone. nih.govnih.gov These reactions generally increase the polarity of the molecule, facilitating its excretion.

Concurrently, the primary alcohol group can be oxidized. Alcohol dehydrogenase (ADH) and, to a lesser extent, CYP2E1 can oxidize the ethanol moiety to an aldehyde intermediate. nih.govnih.gov This aldehyde would then be rapidly converted to a carboxylic acid by aldehyde dehydrogenase (ALDH).

Phase II Metabolism:

The metabolites generated in Phase I, particularly those with a hydroxyl or carboxyl group, can undergo further conjugation reactions. The primary alcohol group of the parent compound or its sulfoxidized metabolites could be subject to glucuronidation or sulfation to form more water-soluble conjugates. The carboxylic acid metabolite formed from the oxidation of the ethanol moiety would also be a substrate for glucuronidation.

Interactive Data Table: Predicted Metabolites of Ethanol, 2-(dodecylthio)-

| Compound Name | Chemical Formula | Predicted Metabolic Pathway |

| Ethanol, 2-(dodecylthio)- (Parent Compound) | C14H30OS | - |

| 2-(Dodecylsulfinyl)ethanol | C14H30O2S | S-oxygenation (Phase I) |

| 2-(Dodecylsulfonyl)ethanol | C14H30O3S | S-oxygenation (Phase I) |

| 2-(Dodecylthio)acetaldehyde | C14H28OS | O-oxidation (Phase I) |

| 2-(Dodecylthio)acetic acid | C14H28O2S | O-oxidation (Phase I) |

| 2-(Dodecylthio)ethyl glucuronide | C20H38O7S | Glucuronidation (Phase II) |

Environmental Fate, Ecotoxicology, and Remediation Strategies

Environmental Distribution and Persistence

The partitioning of Ethanol (B145695), 2-(dodecylthio)- in the environment is largely dictated by its molecular structure, which features a long, hydrophobic dodecyl chain and a polar hydroxyl group, giving it surfactant-like properties.

Aquatic Environment: In water, the compound's low-to-moderate water solubility would lead to partitioning. A significant portion is expected to adsorb to suspended solids and organic matter in sediment. The octanol-water partition coefficient (Log Kow) is predicted to be high, indicating a tendency to move from the water column into organic phases. Volatilization from water surfaces is expected to be low due to its low vapor pressure.

Terrestrial Environment: When released to soil, Ethanol, 2-(dodecylthio)- is expected to exhibit low mobility. The long alkyl chain will cause strong adsorption to soil organic carbon. Therefore, it is likely to remain in the upper soil layers with minimal leaching into groundwater. Its potential to bioaccumulate in soil-dwelling organisms is a consideration, given its high lipophilicity.

Table 1: Predicted Environmental Compartmentalization of Ethanol, 2-(dodecylthio)-

| Environmental Compartment | Predicted Behavior | Rationale |

| Water | Low solubility; significant partitioning to sediment and suspended organic matter. | High predicted octanol-water partition coefficient (Log Kow) due to the C12 alkyl chain. |

| Soil | Low mobility with strong adsorption to organic matter. | High predicted soil adsorption coefficient (Koc). |

| Air | Low potential for volatilization from water or soil. | Low predicted vapor pressure and Henry's Law Constant. |

| Biota | Potential for bioaccumulation in organisms. | High predicted lipophilicity (fat-solubility). |

Specific biodegradation studies on Ethanol, 2-(dodecylthio)- are scarce. However, the metabolism of similar alkyl thioethers and long-chain alcohols has been studied. Aerobic and anaerobic biodegradation are plausible pathways for this compound.

Aerobic Degradation: Under aerobic conditions, microorganisms are expected to degrade the molecule through several potential pathways. One likely route is the oxidation of the terminal alcohol group to form a carboxylic acid, followed by β-oxidation of the dodecyl chain. Another pathway involves the oxidation of the sulfur atom to form a sulfoxide (B87167) and then a sulfone, which can facilitate the cleavage of the carbon-sulfur bond. Certain bacteria, such as Thiobacillus species, are known to metabolize a range of alkyl sulfides. nih.gov

Anaerobic Degradation: In the absence of oxygen, anaerobic bacteria can also degrade alkyl sulfides. nih.gov The process is generally slower than aerobic degradation. The pathways may involve reductive cleavage of the C-S bond or metabolism of the alkyl chain.

The rate of biodegradation would be influenced by environmental factors such as temperature, pH, nutrient availability, and the presence of adapted microbial communities. The long alkyl chain may result in a slower degradation rate compared to shorter-chain analogues.

Ecotoxicological Impact on Biota

The ecotoxicological profile of Ethanol, 2-(dodecylthio)- is not well-documented. However, data from similar thioether compounds indicate a potential for significant aquatic toxicity.

No standard ecotoxicity tests (e.g., LC50 values) for fish, daphnia, or algae are publicly available for Ethanol, 2-(dodecylthio)-. However, data on structurally related compounds provide insight into its likely hazard profile. For instance, 2-(octylthio)ethanol, a shorter-chain analogue, is classified as very toxic to aquatic life. herts.ac.ukcpchem.comhpc-standards.com Similarly, n-Dodecyl Methyl Sulfide (B99878), which shares the same C12 alkyl chain, is also considered very toxic to aquatic life with long-lasting effects. cpchem.com This suggests that Ethanol, 2-(dodecylthio)- is likely to be classified as toxic or very toxic to aquatic organisms. The toxicity is likely driven by a non-specific narcotic mechanism, where the lipophilic alkyl chain disrupts cell membranes.

Table 2: Aquatic Hazard Classifications of Structurally Related Compounds

| Compound | CAS Number | Finding | Classification |

| 2-(Octylthio)ethanol | 3547-33-9 | Moderately to very toxic to aquatic invertebrates and fish. herts.ac.ukherts.ac.uk | Acute Aquatic Hazard (Category 1) hpc-standards.com |

| n-Dodecyl Methyl Sulfide | 3698-89-3 | Very toxic to aquatic life with long-lasting effects. cpchem.com | Chronic Aquatic Hazard sigmaaldrich.com |

There is a significant lack of data regarding the effects of Ethanol, 2-(dodecylthio)- on terrestrial ecosystems. Based on its predicted tendency to bind strongly to soil, soil-dwelling organisms such as earthworms, collembolans, and microorganisms would have the highest potential for exposure. Potential toxic effects could include disruption of cellular membranes and interference with metabolic processes. However, without experimental data, any assessment of terrestrial toxicity remains speculative.

Remediation Technologies

In the event of environmental contamination with Ethanol, 2-(dodecylthio)-, several remediation technologies could be considered, based on its chemical properties and similarity to other hydrophobic organic pollutants.

Bioremediation: Given that alkyl sulfides are known to be biodegradable, bioremediation is a promising strategy. nih.gov This could involve monitoring natural attenuation, where indigenous microbial populations degrade the contaminant over time, or enhanced bioremediation, which involves stimulating microbial activity by adding nutrients and electron acceptors (like oxygen). Bioaugmentation, the introduction of specific microbial strains known to degrade thioethers, could also be an option.

Surfactant-Enhanced Remediation: Because Ethanol, 2-(dodecylthio)- has surfactant-like properties, its presence could aid in the mobilization of other co-contaminants. Conversely, for remediation of the compound itself from soil, surfactant-enhanced soil washing could be effective. nih.govmdpi.com This ex-situ technique involves excavating the contaminated soil and washing it with a surfactant solution to desorb the contaminant from soil particles. Biosurfactants are often preferred for their low toxicity and high biodegradability. rsc.orgfrontiersin.org

In-Situ Chemical Oxidation (ISCO): ISCO involves injecting chemical oxidants into the subsurface to destroy contaminants. For thioethers, oxidants like hydrogen peroxide (in Fenton-like reactions) or persulfate could be effective. nih.gov These oxidants would convert the thioether to sulfoxides and sulfones, and potentially lead to the cleavage of the molecule and further mineralization. The effectiveness of ISCO would depend heavily on soil properties and the ability to achieve adequate contact between the oxidant and the contaminant.

Adsorption: For treating contaminated water, adsorption onto activated carbon or other sorbent materials like sepiolite (B1149698) clay could be a viable polishing step. mdpi.com These materials have a high surface area and affinity for hydrophobic organic compounds, allowing them to be effectively removed from the aqueous phase.

Adsorption and Filtration Methods

Adsorption and filtration are widely used physical separation processes for the removal of organic contaminants from water. These methods are valued for their relative simplicity, effectiveness, and, in some cases, the potential for regeneration of the separation medium.

Adsorption: This process involves the accumulation of the contaminant (adsorbate) onto the surface of a solid material (adsorbent). The effectiveness of adsorption is largely dependent on the properties of the adsorbent, such as surface area and pore size distribution, as well as the chemical characteristics of the contaminant.

For a molecule like Ethanol, 2-(dodecylthio)-, which possesses a long hydrophobic dodecyl chain, adsorption onto hydrophobic adsorbents is expected to be a primary removal mechanism. Activated carbon, with its high surface area and porous structure, is a commonly used adsorbent for a wide range of organic compounds. The hydrophobic alkyl chain of Ethanol, 2-(dodecylthio)- would readily associate with the carbon surface, leading to its removal from the aqueous phase. Other potential adsorbents could include zeolites and polymeric resins, which can be tailored for specific applications.

The efficiency of the adsorption process is often described by adsorption isotherms, which relate the amount of adsorbed substance per unit mass of adsorbent to its equilibrium concentration in the bulk fluid at a constant temperature. Common isotherm models include the Langmuir and Freundlich isotherms.

Illustrative Adsorption Data for a Model Long-Chain Thioether Compound

| Adsorbent | Adsorbent Dose (g/L) | Initial Concentration (mg/L) | Equilibrium Concentration (mg/L) | Removal Efficiency (%) |

| Activated Carbon (AC) | 0.5 | 50 | 15.2 | 69.6 |

| Activated Carbon (AC) | 1.0 | 50 | 5.8 | 88.4 |

| Zeolite | 0.5 | 50 | 28.5 | 43.0 |

| Zeolite | 1.0 | 50 | 18.1 | 63.8 |

| Polymeric Resin | 0.5 | 50 | 10.3 | 79.4 |

| Polymeric Resin | 1.0 | 50 | 3.1 | 93.8 |

Filtration: Filtration methods, particularly those employing membranes, can also be effective in removing organic molecules from water. The choice of membrane is critical and depends on the size and properties of the target molecule.

Nanofiltration (NF): This method can be effective for removing dissolved organic molecules with a molecular weight typically in the range of 200-1000 g/mol . Given the molecular weight of Ethanol, 2-(dodecylthio)-, nanofiltration could be a viable option.

Reverse Osmosis (RO): Reverse osmosis employs a semi-permeable membrane with very fine pores that can reject a wide range of dissolved species, including organic molecules. RO is generally more energy-intensive than nanofiltration but can achieve higher removal efficiencies.

The performance of membrane filtration is influenced by factors such as transmembrane pressure, temperature, and the potential for membrane fouling by the contaminant or other substances in the water.

Advanced Oxidation Processes for Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). These radicals are highly reactive and non-selective, allowing them to degrade a wide range of organic compounds.

For Ethanol, 2-(dodecylthio)-, the thioether linkage is a potential site for oxidative attack. The sulfur atom can be oxidized to a sulfoxide and then to a sulfone. The long alkyl chain and the ethanol group are also susceptible to degradation by hydroxyl radicals, potentially leading to the complete mineralization of the compound to carbon dioxide, water, and sulfate.

Common AOPs include:

Ozonation (O₃): Ozone can directly react with the thioether group or decompose to form hydroxyl radicals.

O₃/H₂O₂: The addition of hydrogen peroxide to ozonation can enhance the formation of hydroxyl radicals, increasing the degradation rate.

UV/H₂O₂: The photolysis of hydrogen peroxide by ultraviolet light generates hydroxyl radicals.

Fenton's Reagent (Fe²⁺/H₂O₂): This system produces hydroxyl radicals through the reaction of ferrous ions with hydrogen peroxide.

Photocatalysis (e.g., TiO₂/UV): In this process, a semiconductor catalyst like titanium dioxide is activated by UV light to generate electron-hole pairs, which then lead to the formation of hydroxyl radicals.

The effectiveness of AOPs depends on factors such as pH, the concentration of the contaminant, the dose of the oxidant, and the presence of other water constituents that may scavenge hydroxyl radicals.

Illustrative Degradation Data for a Model Long-Chain Thioether Compound using AOPs

| AOP Method | Reaction Time (min) | Initial Concentration (mg/L) | Final Concentration (mg/L) | Degradation Efficiency (%) |

| Ozonation (O₃) | 30 | 20 | 8.5 | 57.5 |

| O₃/H₂O₂ | 30 | 20 | 3.1 | 84.5 |